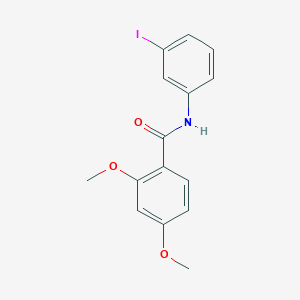![molecular formula C21H22N2O3S B298010 (2E,5E)-5-(2,3-dimethoxybenzylidene)-2-[(3,4-dimethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B298010.png)
(2E,5E)-5-(2,3-dimethoxybenzylidene)-2-[(3,4-dimethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E,5E)-5-(2,3-dimethoxybenzylidene)-2-[(3,4-dimethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one is a thiazolidinone compound with a molecular formula of C23H25N2O3S. It has been widely studied for its potential in scientific research applications due to its unique chemical structure and mechanism of action.
Mechanism of Action
The mechanism of action of ((2E,5E)-5-(2,3-dimethoxybenzylidene)-2-[(3,4-dimethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one)-5-(2,3-dimethoxybenzylidene)-2-[(3,4-dimethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one is not fully understood. However, studies have suggested that the compound may exert its cytotoxic effects by inducing oxidative stress and DNA damage in cancer cells. Additionally, the compound may inhibit key enzymes involved in cancer cell proliferation and survival.
Biochemical and Physiological Effects:
((2E,5E)-5-(2,3-dimethoxybenzylidene)-2-[(3,4-dimethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one)-5-(2,3-dimethoxybenzylidene)-2-[(3,4-dimethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one has been shown to exhibit various biochemical and physiological effects. Studies have shown that the compound can inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit key enzymes involved in cancer cell survival. Additionally, the compound has been shown to exhibit anti-inflammatory and antioxidant properties, which may have potential therapeutic applications in various disease states.
Advantages and Limitations for Lab Experiments
One of the major advantages of ((2E,5E)-5-(2,3-dimethoxybenzylidene)-2-[(3,4-dimethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one)-5-(2,3-dimethoxybenzylidene)-2-[(3,4-dimethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one is its potent cytotoxic activity against various cancer cell lines. This makes it a promising candidate for further development as a chemotherapeutic agent. However, one of the limitations of the compound is its potential toxicity to normal cells. Further studies are needed to determine the optimal dosage and administration route for the compound to minimize toxicity while maximizing efficacy.
Future Directions
There are several future directions for research on ((2E,5E)-5-(2,3-dimethoxybenzylidene)-2-[(3,4-dimethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one)-5-(2,3-dimethoxybenzylidene)-2-[(3,4-dimethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one. One area of research is to further elucidate the mechanism of action of the compound and identify its molecular targets in cancer cells. This could lead to the development of more targeted and effective chemotherapeutic agents. Additionally, further studies are needed to determine the optimal dosage and administration route for the compound in order to minimize toxicity while maximizing efficacy. Finally, studies are needed to determine the potential therapeutic applications of the compound in other disease states, such as inflammation and oxidative stress.
Synthesis Methods
The synthesis of ((2E,5E)-5-(2,3-dimethoxybenzylidene)-2-[(3,4-dimethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one)-5-(2,3-dimethoxybenzylidene)-2-[(3,4-dimethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one involves the reaction between 2,3-dimethoxybenzaldehyde and 3,4-dimethylphenylhydrazine in ethanol under reflux conditions. The resulting intermediate is then reacted with 2-amino-3-methyl-1,3-thiazolidin-4-one in acetic acid to yield the final product. The purity of the compound can be confirmed using various analytical techniques such as HPLC and NMR spectroscopy.
Scientific Research Applications
((2E,5E)-5-(2,3-dimethoxybenzylidene)-2-[(3,4-dimethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one)-5-(2,3-dimethoxybenzylidene)-2-[(3,4-dimethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one has been studied for its potential in various scientific research applications. One of the most promising areas of research is in the field of cancer therapy. Studies have shown that the compound exhibits potent cytotoxic activity against various cancer cell lines, including breast, colon, and lung cancer cells. Additionally, the compound has been shown to induce apoptosis in cancer cells, which is a key mechanism of action for many chemotherapeutic agents.
properties
Product Name |
(2E,5E)-5-(2,3-dimethoxybenzylidene)-2-[(3,4-dimethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one |
|---|---|
Molecular Formula |
C21H22N2O3S |
Molecular Weight |
382.5 g/mol |
IUPAC Name |
(5E)-5-[(2,3-dimethoxyphenyl)methylidene]-2-(3,4-dimethylphenyl)imino-3-methyl-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C21H22N2O3S/c1-13-9-10-16(11-14(13)2)22-21-23(3)20(24)18(27-21)12-15-7-6-8-17(25-4)19(15)26-5/h6-12H,1-5H3/b18-12+,22-21? |
InChI Key |
NUWBPGZGELCIHP-NLUKZUHQSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)N=C2N(C(=O)/C(=C\C3=C(C(=CC=C3)OC)OC)/S2)C)C |
SMILES |
CC1=C(C=C(C=C1)N=C2N(C(=O)C(=CC3=C(C(=CC=C3)OC)OC)S2)C)C |
Canonical SMILES |
CC1=C(C=C(C=C1)N=C2N(C(=O)C(=CC3=C(C(=CC=C3)OC)OC)S2)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 4-{[(2E,5E)-5-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate](/img/structure/B297928.png)

![ethyl 2-[4-(dimethylamino)benzylidene]-5-(2-ethoxy-3-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B297933.png)
![ethyl 5-(2-ethoxy-3-methoxyphenyl)-2-{4-[(4-fluorobenzyl)oxy]benzylidene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B297935.png)
![(2E,5E)-5-{[1-(4-fluorobenzyl)-2-methyl-1H-indol-3-yl]methylidene}-3-methyl-2-[(4-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B297936.png)
![4-bromo-N-cyclohexyl-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}benzenesulfonamide](/img/structure/B297938.png)
![1-[(3,5-dimethylphenoxy)acetyl]-3-ethyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B297939.png)
![3-(4-tert-butylphenyl)-6-methyl-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B297942.png)
![Ethyl 1-(1-adamantyl)-5-(4-methylphenyl)-4,6-dioxo-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B297947.png)
![2-(4-Ethoxyphenyl)-3a,9-diphenylperhydro-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3-dione](/img/structure/B297948.png)
![2-(3,4-dimethylphenyl)-9-(4-methoxyphenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione](/img/structure/B297949.png)
![N-(8-Methoxy-4,5-dihydro-naphtho[1,2-d]thiazol-2-yl)-nicotinamide](/img/structure/B297951.png)
![2-[(4,5-Dihydronaphtho[1,2-d][1,3]thiazol-2-ylamino)methyl]phenol](/img/structure/B297953.png)
![2-({4-[(E)-{(2E)-2-[(3,4-dimethylphenyl)imino]-3-ethyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl]-2-methoxyphenoxy}methyl)benzonitrile](/img/structure/B297955.png)